molecular formula C12H21NO2 B13913564 tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

Cat. No.: B13913564
M. Wt: 211.30 g/mol
InChI Key: MWKRDIXJPNEIPH-JTQLQIEISA-N
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Description

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a methylene group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various reducing agents. Reaction conditions typically involve metal-free environments and can be conducted at room temperature or under mild heating.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, including oxidation and reduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methylene group provides additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1

InChI Key

MWKRDIXJPNEIPH-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CC(=C)CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(=C)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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